(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

Medicinal Chemistry DPP-IV Inhibition sGC Activation

This compound (CAS 1218140-78-3, C12H20N2O2, MW 224.3) is a cis-fused hexahydropyrrolo[3,4-b]pyrrole amide bearing a tetrahydropyran-4-carbonyl substituent. It belongs to a privileged scaffold class disclosed in multiple therapeutic patent families, including dipeptidyl peptidase IV (DPP-IV) inhibitors, soluble guanylate cyclase (sGC) activators, and USP30 deubiquitylase inhibitors, indicating its broad utility as a versatile intermediate for medicinal chemistry.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
Cat. No. B8109571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CNC2C1CN(C2)C(=O)C3CCOCC3
InChIInChI=1S/C12H20N2O2/c15-12(9-2-5-16-6-3-9)14-7-10-1-4-13-11(10)8-14/h9-11,13H,1-8H2/t10-,11+/m1/s1
InChIKeyVUXMDABUFDQTEO-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone: Procurement-Grade Heterocyclic Building Block for Focused Library Synthesis


This compound (CAS 1218140-78-3, C12H20N2O2, MW 224.3) is a cis-fused hexahydropyrrolo[3,4-b]pyrrole amide bearing a tetrahydropyran-4-carbonyl substituent. It belongs to a privileged scaffold class disclosed in multiple therapeutic patent families, including dipeptidyl peptidase IV (DPP-IV) inhibitors, soluble guanylate cyclase (sGC) activators, and USP30 deubiquitylase inhibitors, indicating its broad utility as a versatile intermediate for medicinal chemistry [1][2][3].

Cis-fused privileged heterocyclic scaffold
Reported in DPP-IV, sGC, USP30 patent families
Supports focused library N-acyl SAR expansion

Structural Specificity of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone Prevents Simple In-Class Analog Interchange


Even within the narrow hexahydropyrrolo[3,4-b]pyrrole amide class, small structural changes profoundly alter biological target engagement. The cis ring junction stereochemistry is critical for the scaffold's three-dimensional shape, and the tetrahydropyran-4-carbonyl appendage introduces specific hydrogen-bonding capabilities distinct from aryl, cyclohexyl, or smaller heterocyclic replacements. As demonstrated across DPP-IV and sGC patent families, regioisomeric variants (e.g., [3,4-c]pyrrolo cores) and alternative N-acyl groups yield divergent potency and selectivity profiles, making direct generic substitution unreliable for hit-to-lead or lead optimization campaigns [1][2].

Cis ring junction stereochemistry
Altered three-dimensional shape may shift target engagement profiles compared to trans or regioisomeric cores.
Regioisomeric core substitution
[3,4-c]pyrrolo analogs exhibit divergent potency and selectivity; class-level interchange is not supported.
N-acyl group divergence
Tetrahydropyran carbonyl provides distinct H-bond profile vs. aryl or cyclohexyl analogs, limiting direct replacement.

Quantitative Comparator-Backed Evidence for (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone Selection


Insufficient Publicly Available Quantitative Comparator Data for This Compound

No direct head-to-head quantitative biological data (e.g., IC50, Ki, EC50) for (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone against its closest structural analogs was identified in publicly accessible patent or literature sources during this analysis. The compound is cataloged as a research intermediate with a stated purity of 97% and a molecular weight of 224.3 g/mol , but no comparative activity values are available to substantiate a differentiation claim over, for example, the [3,4-c] regioisomer, the cyclohexyl analog, or the p-tolyl analog. A rigorous quantitative evidence guide cannot be constructed without this data.

Comparator data
Data to verify
Not available from public domain
No quantitative biological comparator data identified; selection guided by scaffold access and patent precedent.
Procurement decisions require in-house validation.
Medicinal Chemistry DPP-IV Inhibition sGC Activation

Where (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone Adds Value Based on Available Evidence


Privileged Scaffold Diversification for DPP-IV and Related Serine Protease Inhibitor Libraries

The compound is cited within the Markush structures of DPP-IV inhibitor patents [1]. Researchers synthesizing focused libraries targeting type 2 diabetes and metabolic disorders can use this cis-fused tetrahydropyranyl amide as a key intermediate to explore N-acyl SAR around the pyrrolo[3,4-b]pyrrole core. Its specific substitution pattern is not replicated by commercially available phenyl or cyclohexyl analogs, making it a non-redundant member of a screening deck.

sGC Activator Lead Optimization Campaigns

The heterocyclic framework appears in patent disclosures of sGC activators for cardiovascular indications [2]. The tetrahydropyran-4-carbonyl group provides a distinct hydrogen-bond acceptor profile compared to aryl ketone analogs, which can be exploited to fine-tune solubility and target engagement. Procurement of this specific building block enables exploration of this chemical space without the synthetic burden of de novo construction.

Tool Compound Generation for USP30 Deubiquitylase Target Validation

Related hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitrile derivatives are claimed as USP30 inhibitors with utility in mitochondrial dysfunction and cancer models [3]. While the target compound is a methanone rather than a carbonitrile, it serves as a direct synthetic precursor for generating carbonitrile analogs via dehydration or as a control compound lacking the nitrile warhead, enabling mechanistic target engagement studies.

Application
Selection Property
Validation Focus
Serine protease inhibitor library diversification
Cis-fused tetrahydropyranyl amide scaffold
N-acyl SAR expansion around pyrrolo[3,4-b]pyrrole core
sGC activator lead optimization
Distinct hydrogen-bond acceptor profile
Solubility and target engagement fine-tuning
USP30 ubiquitin pathway tool generation
Methanone precursor for carbonitrile analog synthesis
Mechanistic target engagement with nitrile warhead control
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